Cas no 19780-84-8 (5-Hexyn-3-ol)
5-Hexyn-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 5-Hexyn-3-ol
- Ethyl propargyl carbinol~1-Hexyn-4-ol
- hex-5-yn-3-ol
- 1-Hexyn-4-ol
- 3-hydroxyhex-5-yne
- 4-Hydroxy-1-hexyne
- 4-hydroxyhex-1-yne
- AJYGRAORQSCNED-UHFFFAOYSA
- hex-1-yn-4-ol
- ethyl propargyl carbinol
- 5-Hexyn-3-ol 97%
- 5-HEXYN-3-OL, 98+%
- NSC244897
- NSC-244897
- 5-Hexyn-3-ol, 97%
- NS00046959
- EINECS 243-304-0
- J-012775
- MFCD00041593
- AJYGRAORQSCNED-UHFFFAOYSA-
- NSC 244897
- 4-hydroxy-1hexyne
- CS-0227140
- 19780-84-8
- SY014082
- DTXSID60885097
- AKOS009158125
- InChI=1/C6H10O/c1-3-5-6(7)4-2/h1,6-7H,4-5H2,2H3
- D90880
- FT-0620452
- H0462
-
- MDL: MFCD00041593
- Inchi: 1S/C6H10O/c1-3-5-6(7)4-2/h1,6-7H,4-5H2,2H3
- InChI Key: AJYGRAORQSCNED-UHFFFAOYSA-N
- SMILES: OC(CC#C)CC
- BRN: 1698904
Computed Properties
- Exact Mass: 98.07320
- Monoisotopic Mass: 98.073
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 77.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.1
- Topological Polar Surface Area: 20.2A^2
Experimental Properties
- Color/Form: Not determined
- Density: 0.886 g/mL at 25 °C
- Melting Point: -34°C (estimate)
- Boiling Point: 139°C(lit.)
- Flash Point: Fahrenheit: 109.4 ° f
Celsius: 43 ° c - Refractive Index: n20/D 1.443
- PSA: 20.23000
- LogP: 0.78060
- Solubility: Not determined
5-Hexyn-3-ol Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H226-H302-H318
- Warning Statement: P210-P233-P240-P241+P242+P243-P264-P270-P280-P301+P312+P330-P303+P361+P353-P305+P351+P338+P310-P370+P378-P403+P235-P501
- Hazardous Material transportation number:UN 1987
- WGK Germany:3
- Hazard Category Code: 10-22-41
- Safety Instruction: S23-S24/25
-
Hazardous Material Identification:
- Safety Term:S23;S24/25
- Packing Group:III
- HazardClass:3
- PackingGroup:III
- TSCA:Yes
- Storage Condition:0-10°C
- Packing Group:III
- Risk Phrases:R10
5-Hexyn-3-ol Customs Data
- HS CODE:2905290000
- Customs Data:
China Customs Code:
2905290000Overview:
2905290000 Other unsaturated monohydric alcohols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2905290000 unsaturated monohydric alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
5-Hexyn-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H157361-1ml |
5-Hexyn-3-ol |
19780-84-8 | >90.0%(GC) | 1ml |
¥550.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H157361-5ML |
5-Hexyn-3-ol |
19780-84-8 | >90.0%(GC) | 5ML |
¥1,098.00 | 2021-05-21 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L05437-1g |
5-Hexyn-3-ol, 98+% |
19780-84-8 | 98+% | 1g |
¥864.00 | 2023-04-12 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L05437-5g |
5-Hexyn-3-ol, 98+% |
19780-84-8 | 98+% | 5g |
¥2910.00 | 2023-04-12 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02199-1g |
Hex-5-yn-3-ol |
19780-84-8 | 97% | 1g |
¥408.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02199-5g |
Hex-5-yn-3-ol |
19780-84-8 | 97% | 5g |
¥1668.0 | 2024-07-19 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 667021-1G |
5-Hexyn-3-ol |
19780-84-8 | 97% | 1G |
¥280.99 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 667021-5G |
5-Hexyn-3-ol |
19780-84-8 | 97% | 5G |
¥1146.36 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H863053-1ml |
5-Hexyn-3-ol |
19780-84-8 | ≥90%(GC) | 1ml |
¥598.00 | 2022-01-11 | |
| abcr | AB105221-5 g |
5-Hexyn-3-ol, 98%; . |
19780-84-8 | 98% | 5 g |
€106.20 | 2023-07-20 |
5-Hexyn-3-ol Suppliers
5-Hexyn-3-ol Related Literature
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1. Synthesis of C-2 functionalised 1,6,8-trioxadispiro[4.1.5.3]pentadec-13-enesPaul R. Allen,Margaret A. Brimble,Fares A. Fares J. Chem. Soc. Perkin Trans. 1 1998 2403
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Deepak Saini,Praveen Kumar,Rodney A. Fernandes New J. Chem. 2021 45 18976
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Deepak Saini,Dashrath Jangid,Rodney A. Fernandes Org. Biomol. Chem. 2023 21 6524
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Bibhas Mondal,Utpal Adhikari,Partha Pratim Hajra,Ujjal Kanti Roy New J. Chem. 2021 45 7163
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5. An approach to the C(17)–C(24) fragment of bryostatins: applications of stereoselective trisubstituted alkene formation by palladium(0) catalysed coupling of enol acetates and vinylic bromidesJordi Gracia,Eric J. Thomas J. Chem. Soc. Perkin Trans. 1 1998 2865
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Secondary alcohols
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Additional information on 5-Hexyn-3-ol
Research Briefing on 5-Hexyn-3-ol (CAS: 19780-84-8) in Chemical and Biomedical Applications
5-Hexyn-3-ol (CAS: 19780-84-8) is a versatile alkyne-containing alcohol that has garnered significant attention in recent chemical and biomedical research. This compound serves as a critical building block in organic synthesis, particularly in click chemistry applications, and exhibits potential in pharmaceutical intermediates and material science. Recent studies have explored its reactivity, biological interactions, and scalable production methods, positioning it as a molecule of interest for multidisciplinary applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 5-Hexyn-3-ol as a precursor for synthesizing novel kinase inhibitors. Researchers utilized its alkyne moiety for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole derivatives with enhanced binding affinity to target proteins. The study reported a 40% improvement in inhibitory activity compared to traditional analogs, highlighting its potential in drug discovery pipelines.
In materials science, a breakthrough appeared in ACS Applied Materials & Interfaces (2024), where 5-Hexyn-3-ol was copolymerized with polyethylene glycol to create pH-responsive hydrogels. These materials demonstrated controlled drug release properties (85% payload release at tumor microenvironment pH) while maintaining structural integrity, suggesting applications in targeted cancer therapies. The CAS: 19780-84-8 compound's hydroxyl group was crucial for crosslinking efficiency, achieving 92% polymerization yield under optimized conditions.
Metabolic studies published in Chemical Research in Toxicology (2023) investigated the compound's pharmacokinetics using LC-MS/MS analysis. Results indicated rapid absorption (Tmax = 1.2 h) and moderate hepatic clearance (CLH = 15 mL/min/kg) in rodent models, with no observed cytotoxicity up to 500 μM concentrations in primary hepatocytes. These findings support its safety profile for further pharmaceutical development.
Industrial-scale production advances were reported by a European consortium in Organic Process Research & Development (2024). Their continuous flow synthesis method achieved 98.5% purity of 5-Hexyn-3-ol at 10 kg/batch scale, reducing production costs by 60% compared to batch processes. Key innovations included a heterogeneous gold catalyst system and inline IR monitoring for quality control.
Emerging applications in bioorthogonal chemistry were highlighted at the 2024 International Symposium on Chemical Biology. Researchers functionalized 5-Hexyn-3-ol with fluorogenic probes for real-time imaging of cellular uptake mechanisms, achieving 3.5-fold brighter signals than conventional alkynyl reporters. This advancement opens new possibilities for studying drug delivery pathways at single-cell resolution.
In conclusion, recent research underscores 5-Hexyn-3-ol (19780-84-8) as a multifunctional compound with expanding roles in drug development, smart materials, and diagnostic tools. The convergence of synthetic accessibility, biocompatibility, and versatile reactivity positions it as a valuable scaffold for future innovations in chemical biology and pharmaceutical sciences.